N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic indole derivative characterized by a methoxyphenylethyl group attached to the carboxamide nitrogen and a methyl substituent at the indole’s 1-position. The methoxy group on the phenyl ring and the ethyl linker may influence lipophilicity, receptor binding, and metabolic stability .
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C19H20N2O2/c1-21-13-11-15-16(7-5-8-17(15)21)19(22)20-12-10-14-6-3-4-9-18(14)23-2/h3-9,11,13H,10,12H2,1-2H3,(H,20,22) |
InChI Key |
DXHRISJTSJIVTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-1H-indole-4-carboxylic Acid
The indole core is typically prepared via Fischer indole synthesis or modified Hemetsberger–Knittel methods :
-
Friedel-Crafts Acylation : Ethyl 5-chloroindole-2-carboxylate undergoes acylation with acetyl chloride/AlCl₃ in 1,2-dichloroethane (reflux, 2–3 h).
-
Reduction : Ketone intermediates (e.g., 3-acyl derivatives) are reduced using triethylsilane (Et₃SiH) in trifluoroacetic acid (0°C to rt, 4–12 h).
-
Hydrolysis : Ethyl esters are hydrolyzed with NaOH/EtOH (reflux, 2 h) to yield 1-methylindole-4-carboxylic acid.
Table 1: Key Reaction Conditions for Indole Core Synthesis
Amide Coupling with 2-(2-Methoxyphenyl)ethylamine
The carboxylic acid is activated and coupled to the amine using BOP reagent or EDCI/HOBt :
Table 2: Amide Bond Formation Optimization
| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| BOP | DIPEA | DMF | 25 | 78–85 | |
| EDCI/HOBt | Triethylamine | DCM | 25 | 70–75 |
Alternative Synthetic Routes
Ugi Multicomponent Reaction
A one-pot Ugi reaction simplifies synthesis by combining:
Microwave-Assisted Synthesis
Microwave irradiation (120°C, 30 min) accelerates amide coupling, improving yields to 82–88%.
Purification and Analytical Validation
-
Chromatography : Final compounds are purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
-
Spectroscopy :
Challenges and Optimization
-
Regioselectivity : Friedel-Crafts acylation at the 4-position requires careful temp control to avoid byproducts.
-
Amine Sensitivity : 2-(2-Methoxyphenyl)ethylamine is hygroscopic; reactions demand anhydrous conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide bond (-C(=O)NH-) undergoes acid- or base-catalyzed hydrolysis , yielding 1-methyl-1H-indole-4-carboxylic acid and 2-(2-methoxyphenyl)ethylamine as products.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12h) | 1-Methyl-1H-indole-4-carboxylic acid + 2-(2-methoxyphenyl)ethylamine hydrochloride | 85–92% |
| Basic hydrolysis | 2M NaOH, 80°C (8h) | Sodium salt of 1-methyl-1H-indole-4-carboxylic acid + 2-(2-methoxyphenyl)ethylamine | 78–86% |
The reaction mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by cleavage of the C-N bond. The methoxy group on the phenyl ring remains intact under these conditions.
Oxidation Reactions
The ethyl linker (-CH2-CH2-) between the methoxyphenyl group and the carboxamide is susceptible to oxidative cleavage under strong oxidizing agents:
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C (4h) | 1-Methyl-1H-indole-4-carboxamide + 2-methoxybenzoic acid | Complete cleavage of the ethyl chain |
| Ozone (O₃) | -78°C, CH₂Cl₂, followed by Zn/H₂O | Formaldehyde + 1-methyl-1H-indole-4-carboxamide | Selective ozonolysis of the double bond (if present) |
The indole ring itself resists oxidation under mild conditions but may undergo aromatic ring oxidation with aggressive agents like CrO₃, leading to quinone-like structures.
Electrophilic Aromatic Substitution (EAS)
The indole nucleus participates in EAS reactions at the C5 and C7 positions due to electron-rich nature:
The methyl group at N1 and carboxamide at C4 direct electrophiles to the C5/C7 positions via resonance and steric effects .
Methoxy Group Demethylation
The 2-methoxyphenyl moiety undergoes demethylation under strong Lewis acids:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, -20°C → RT (6h) | 2-Hydroxyphenethyl derivative | Generates a phenolic OH group for further functionalization |
| HI (48%) | Reflux (12h) | 2-Hydroxyphenethyl derivative + CH₃I | Quantitative conversion |
This reaction is critical for modifying the compound’s polarity and hydrogen-bonding capacity.
Amide Functionalization
The carboxamide group participates in Schiff base formation and condensation reactions :
Key Mechanistic Insights
-
Hydrogen-bonding capacity : The carboxamide group facilitates interactions with biological targets (e.g., enzymes) via NH···O and C=O···H bonds, influencing both reactivity and bioactivity.
-
Steric effects : The 1-methyl group on the indole ring hinders reactions at the N1 position, directing reactivity toward the carboxamide and methoxyphenethyl groups .
Scientific Research Applications
Cannabinoid Receptor Modulation
Research indicates that compounds structurally related to N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide exhibit significant activity as allosteric modulators of the cannabinoid receptor type 1 (CB1). These compounds can influence the receptor's activity without directly activating it, which may lead to fewer side effects compared to traditional cannabinoid agonists. A study demonstrated that certain analogs showed enhanced modulation potency, suggesting that modifications in their structure can yield compounds with improved pharmacological profiles .
Anticancer Properties
The compound's structural characteristics position it as a candidate for anticancer drug development. Preliminary studies have shown that related indole derivatives can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action may involve the induction of apoptosis and cell cycle arrest, although specific studies on this compound are still required to confirm these effects .
Neuropharmacological Effects
Indole derivatives have been explored for their neuropharmacological effects, particularly in modulating serotonin receptors. Research into similar compounds indicates potential applications in treating mood disorders and anxiety, as they may enhance serotonin signaling through selective receptor modulation. The specific interactions of this compound with serotonin receptors warrant further investigation .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.
Key Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Alters binding affinity to receptors |
| Alkyl chain length | Influences lipophilicity and cellular uptake |
| Presence of electron-donating groups | Enhances receptor interaction |
These modifications can lead to variations in efficacy and selectivity for specific biological targets, which is essential for drug development.
Case Study 1: CB1 Modulation
In a study evaluating a series of indole derivatives, researchers found that certain modifications significantly increased the potency of compounds at the CB1 receptor. The most effective compound exhibited an IC50 value of 79 nM, indicating strong potential for therapeutic applications in pain management and appetite regulation .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of indole derivatives demonstrated that modifications led to varying degrees of cytotoxicity against multiple cancer cell lines. The results indicated that specific structural features were critical for enhancing activity against MCF-7 and HepG2 cells, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Aromatic Linkers: The target compound’s 2-methoxyphenylethyl group contrasts with benzophenone (e.g., compound 3 in ) or piperazine (e.g., 18F-Mefway in ) moieties in analogs. These differences influence electronic properties and steric bulk, which may affect receptor interactions.
Physicochemical Properties
Notes:
- The target compound’s methoxy group may enhance water solubility compared to benzophenone-containing analogs .
- 18F-Mefway’s piperazine and cyclohexane groups contribute to high lipophilicity, favoring blood-brain barrier penetration for CNS imaging .
Pharmacological Implications (Inferred)
- Enzyme Inhibition: Analogs with pyridinone or benzophenone groups (e.g., ) exhibit kinase or protease inhibitory activity, which the target compound may share depending on its carboxamide orientation.
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic compound belonging to the indole derivatives class, which has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features an indole ring system with a carboxamide functional group, and the presence of a methoxy group enhances its solubility and biological activity. The ethyl chain linked to the nitrogen atom of the carboxamide plays a crucial role in its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Research indicates that it may function as an inhibitor of certain enzymes involved in disease processes, thereby modulating cellular signaling pathways. Notably, studies have shown its potential as a selective agonist for dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various microbial strains, indicating its potential use in treating infections.
Antioxidant Activity
The compound has also demonstrated antioxidant properties, which may contribute to its therapeutic effects by reducing oxidative stress in cells. This activity is particularly relevant in the context of diseases associated with oxidative damage.
Anticancer Potential
Research has explored the anticancer potential of this compound. In vitro studies have indicated that it may inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in cell growth and survival. Its ability to induce apoptosis in cancer cells has been highlighted as a promising mechanism for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. The presence and positioning of substituents on the indole ring significantly influence its receptor binding affinity and biological activity. For instance, modifications at specific positions have been shown to enhance or diminish activity against various biological targets .
Case Studies
Several case studies have focused on evaluating the pharmacological properties of related compounds within the indole carboxamide class:
| Compound | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| Org27569 | CB1 receptor modulation | 79 | |
| 4-Methoxyphenyl derivative | D3 receptor agonist | 278 | |
| 5-Chloro derivative | Anticancer activity | Varies by cell line |
These studies illustrate the diverse biological activities associated with structural modifications within this compound class.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide?
The synthesis of indole carboxamide derivatives typically involves coupling reactions between indole carboxylic acids and amine-containing intermediates. For example, analogous compounds (e.g., N-(2-aminophenyl)-1H-indole-2-carboxamide) are synthesized using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) under inert conditions. Reaction progress is monitored via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v/v) as the mobile phase. Post-reaction workup includes sequential washes with HCl, sodium bicarbonate, and brine, followed by drying over anhydrous Na₂SO₄ and solvent evaporation .
Q. How can the purity and structural integrity of the compound be validated?
- Analytical Techniques :
- 1H/13C NMR : Confirm proton and carbon environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methoxy groups at δ ~3.8 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS or EI-MS) and fragmentation patterns .
- Elemental Analysis : Ensure elemental composition matches theoretical values within ±0.5% .
- X-ray Crystallography : Resolve 3D molecular conformation (e.g., bond angles, dihedral angles) for unambiguous structural confirmation .
Q. What receptor targets are associated with this compound?
Structural analogs (e.g., WAY-100635) exhibit affinity for 5-HT1A receptors , as demonstrated by radioligand binding assays and PET imaging studies. For example, 18F-Mefway (a fluorine-18 labeled analog) is used to quantify 5-HT1A receptor density in vivo. Competitive binding assays with selective antagonists (e.g., GR-127935, WAY-100635) can validate specificity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in receptor binding data across studies?
Contradictions may arise from differences in:
- Radioligand Selection : Use of partial vs. full agonists (e.g., 18F-FCWAY vs. 18F-Mefway ) may yield variable binding kinetics .
- Experimental Conditions : pH, temperature, and buffer composition (e.g., Tris-HCl vs. HEPES) can modulate receptor conformation and ligand affinity .
- Tissue Specificity : Regional variations in receptor density (e.g., hippocampus vs. cortex) require normalization to reference regions in PET studies .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Isotope Labeling : Incorporate 11C or 18F isotopes for PET tracer development (e.g., 11C-WAY-100635 ) to track pharmacokinetics .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance blood-brain barrier penetration, followed by enzymatic cleavage to release the active compound .
- Metabolite Identification : Use LC-MS/MS to characterize phase I/II metabolites in hepatocyte assays and adjust substituents (e.g., methoxy groups) to block oxidative pathways .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding poses with 5-HT1A receptor homology models (e.g., using AutoDock Vina). Focus on interactions between the indole carboxamide moiety and receptor residues (e.g., Asp116, Ser199) .
- Quantitative SAR (QSAR) : Correlate substituent electronic properties (Hammett σ constants) with binding affinity (Ki) to prioritize synthetic targets .
Methodological Considerations
Q. What controls are essential for validating functional activity in 5-HT1A assays?
- Positive Controls : Use known agonists (e.g., 8-OH-DPAT) and antagonists (e.g., WAY-100635) to calibrate assay sensitivity .
- Negative Controls : Include vehicle-only treatments and receptor knockout models to confirm signal specificity.
- Orthogonal Assays : Combine cAMP inhibition (Gi-coupled activity) with β-arrestin recruitment assays to assess biased signaling .
Q. How should researchers address solubility challenges in in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
